molecular formula C17H24FN3O B5842082 N-cyclohexyl-4-(4-fluorophenyl)piperazine-1-carboxamide

N-cyclohexyl-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B5842082
M. Wt: 305.4 g/mol
InChI Key: AGBVZGSSHOSWTI-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(4-fluorophenyl)piperazine-1-carboxamide: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclohexyl group, a fluorophenyl group, and a piperazine ring, which are linked through a carboxamide functional group. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Properties

IUPAC Name

N-cyclohexyl-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O/c18-14-6-8-16(9-7-14)20-10-12-21(13-11-20)17(22)19-15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBVZGSSHOSWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of cyclohexylamine with 4-(4-fluorophenyl)piperazine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-cyclohexyl-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its piperazine moiety, which is common in many drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclohexyl-4-(4-chlorophenyl)piperazine-1-carboxamide
  • N-cyclohexyl-4-(4-bromophenyl)piperazine-1-carboxamide
  • N-cyclohexyl-4-(4-methylphenyl)piperazine-1-carboxamide

Comparison: N-cyclohexyl-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacokinetic properties compared to similar compounds with different substituents.

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